3-(甲磺酰基)苯甲腈

描述

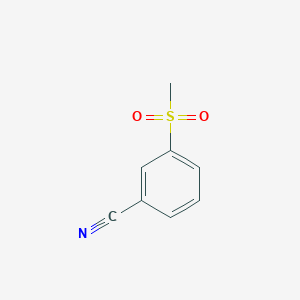

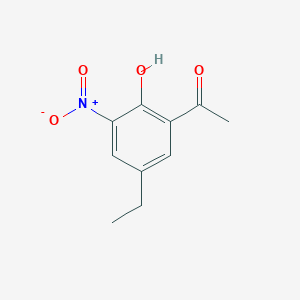

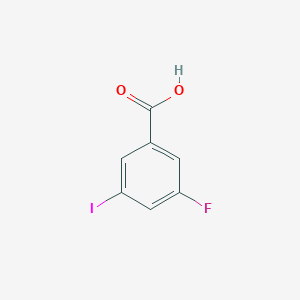

3-(Methylsulfonyl)benzonitrile is a chemical compound that is part of a broader class of sulfone-containing molecules. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. For instance, sulfone moieties are present in various pharmacologically active compounds, such as certain antiarrhythmic agents .

Synthesis Analysis

The synthesis of sulfone derivatives can be achieved through various methods. One approach involves the use of a radical relay strategy to generate 3-(methylsulfonyl)benzo[b]thiophenes, which is a related class of compounds. This method utilizes methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . Another synthesis route for related sulfone compounds involves a two-step process starting from isothiocyanates and sulfonylacetonitriles . Additionally, the synthesis of 3,3-diamino-sulfonylacrylonitriles, which are inhibitors of glucose-induced insulin secretion, also highlights the versatility of sulfone chemistry .

Molecular Structure Analysis

The molecular structure of sulfone derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a related compound, 2-(4-chlorophenylsulfonyl)-3-cyclobutylamino-3-(3,5-dichlorophenylamino)acrylonitrile, was confirmed to assume a staggered conformation, which is considered energetically favorable . Similarly, the molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated using X-ray diffraction and ab initio quantum-chemical calculations .

Chemical Reactions Analysis

Sulfone compounds can undergo various chemical reactions, including cyclopropanation, as demonstrated by the synthesis and cyclopropanation of 1,3-bis(styrylsulfonyl)benzene . Electrophile-induced cyclization reactions are another example, where compounds like 3-methyl-1-methylsulfonylpenta-1,2,4-triene react with different electrophiles to yield various products, including heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives are influenced by their molecular structure. For instance, the presence of sulfonyl groups can significantly affect the solubility, boiling point, and reactivity of these compounds. The steric hindrance in certain sulfone compounds can also influence their reactivity and the kinetics of substitution reactions in aqueous solutions . Additionally, the presence of sulfone groups can impart specific biological activities, as seen in the Class III antiarrhythmic activity of substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides .

科学研究应用

有机合成中的光诱导磺酰化

利用自由基传递策略开发了一种生成 3-(甲磺酰基)苯并[b]噻吩的新方法。此方法涉及在可见光照射下甲基(2-炔基苯基)硫烷与亚硫酸氢钠盐反应,利用甲基亚磺酸钠作为催化剂。在温和条件下进行的这一高效过程突出了 3-(甲磺酰基)苯甲腈在光诱导磺酰化中的实用性,而光诱导磺酰化是有机合成中的一项关键技术 (龚等,2019)。

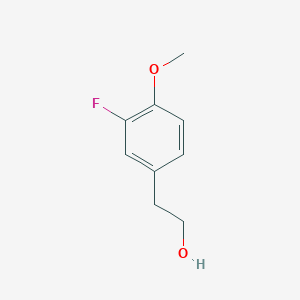

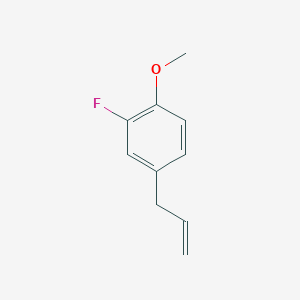

氟化苄胺衍生物的合成

该化合物在氟化苄胺衍生物的实用合成中发挥作用。这些衍生物,包括 4-氟-2-(甲硫基)苄胺及其 2-甲磺酰基类似物,已通过包括选择性亲核芳香取代在内的各种方法合成。这项研究展示了 3-(甲磺酰基)苯甲腈在创建复杂有机分子中的灵活性和实用性 (Perlow 等,2007)。

有机化学中的甲磺酰化/双环化

另一个应用是在甲磺酰化/双环化 C(sp3)-连接的 1,7-烯炔中,该过程通过使用二甲基亚砜 (DMSO)/H2O 系统来促进。该反应提供了一种通往含砜的苯并[a]芴-5-酮的途径,展示了 3-(甲磺酰基)苯甲腈在高级有机合成中的作用 (黄等,2018)。

哈密特方程有效性的检验

该化合物在检验哈密特方程对取代苯甲腈的有效性方面也很重要。这项研究重点关注取代苯甲腈的原子能和电子能,深入了解甲磺酰基苯甲腈的行为,有助于更深入地理解化学反应性和分子结构 (Exner & Böhm, 2004)。

不对称合成中的环加成

在不对称合成中,3-(甲磺酰基)苯甲腈参与对映纯 γ-氧代-α,β-不饱和砜的 1,3-偶极环加成,生成异恶唑啉。这个过程对于创建对映体纯化合物至关重要,突出了该化合物在立体选择性有机合成中的作用 (Blas 等,1995)。

燃料电池中的离子交换膜

3-(甲磺酰基)苯甲腈在部分氟化二磺化聚(芳醚苯甲腈)共聚物的合成中很重要。这些共聚物用作燃料电池中的离子交换膜,展示了该化合物在能源技术中的应用 (Sankir 等,2007)。

有机反应中的催化应用

它的应用延伸到催化,如蒙脱石 K10 粘土催化的苯甲酸甲酯和 NH3 转化为苯甲腈和酰胺。这一过程展示了 3-(甲磺酰基)苯甲腈在催化反应中的用途,为合成各种有机化合物提供了途径 (Wali 等,1998)。

安全和危害

The safety information for 3-(Methylsulfonyl)benzonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPJXEYDYJQMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375539 | |

| Record name | 3-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)benzonitrile | |

CAS RN |

22821-75-6 | |

| Record name | 3-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)